![molecular formula C18H11Br2NO2 B2963049 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926234-83-5](/img/structure/B2963049.png)
6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H11Br2NO2 . It has a molecular weight of 433.1 g/mol . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring substituted with a bromo group at the 6th position and a carboxylic acid group at the 4th position. An ethenyl group is attached to the 2nd position of the quinoline ring, which is further substituted with a bromophenyl group .Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .
Aplicaciones Científicas De Investigación
Synthesis and Photochemical Properties
The synthesis and investigation of compounds related to 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid highlight their significance in photochemical studies. For example, compounds derived from 6-hydroxynaphthalene-2-carboxylic acid and 2-styrylquinoline, possessing both photoacid and photobase properties, demonstrate the complexity and potential of such chemicals in studying excited-state intramolecular proton transfer (ESIPT) processes. These compounds exhibit unique acidities in both ground and excited states, indicating their utility in photochemical and photophysical applications (Gavrishova, Budyka, Potashova, & Karpov, 2015).
Photophysical Studies
Further research into azole-quinoline based fluorophores inspired by ESIPT showcases the synthesis and photophysical properties of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid derivatives. These studies reveal how the structural modification of quinoline derivatives impacts their emission properties, depending on solvent polarity, and underscores their potential in developing materials with large Stokes shifts and dual emission properties (Padalkar & Sekar, 2014).
Molecular Structure and Docking Studies
The detailed analysis of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid through experimental and theoretical means provides insights into its molecular structure, vibrational frequencies, and potential energy distribution. Such studies are crucial for understanding the molecule's stability, charge transfer, and interaction with biological targets, suggesting implications for drug design and development of new therapeutic agents (Ulahannan et al., 2015).
Synthetic Routes and Molecular Rearrangements
Investigations into the synthesis of related quinoline derivatives, such as the conversion of 3-bromo derivatives to carboxylic acids and further decarboxylation to quinolin-4-ones, illustrate the versatility of these compounds in organic synthesis. Such studies not only provide new synthetic routes but also shed light on molecular rearrangements under various conditions, offering a deeper understanding of reaction mechanisms (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antimicrobial and Antimalarial Activity
The design and synthesis of quinoline based 1,2,3-triazoles highlight the antimicrobial and antimalarial potential of compounds structurally related to 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid. Such research is pivotal in the development of new therapeutic agents, demonstrating significant activity against various microorganisms and P. falciparum, pointing towards the role of these compounds in addressing global health challenges (Parthasaradhi et al., 2015).
Mecanismo De Acción
Target of Action
Some quinoline-4-carboxylates were reported to possess potent 5ht3 antagonizing activity .
Mode of Action
It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound’s structure suggests it may interact with aromatic compounds and participate in free radical reactions .
Result of Action
Given its potential role as a 5ht3 antagonist , it may have effects on serotonin signaling.
Action Environment
It’s worth noting that the compound’s reactivity may be influenced by factors such as temperature and the presence of other reactive species .
Propiedades
IUPAC Name |
6-bromo-2-[(E)-2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2NO2/c19-12-3-1-2-11(8-12)4-6-14-10-16(18(22)23)15-9-13(20)5-7-17(15)21-14/h1-10H,(H,22,23)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDARHISNYXBFEC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

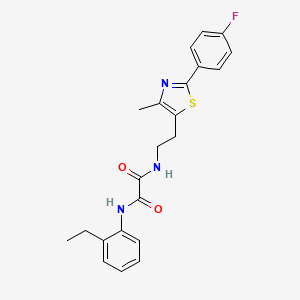

![Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2962969.png)
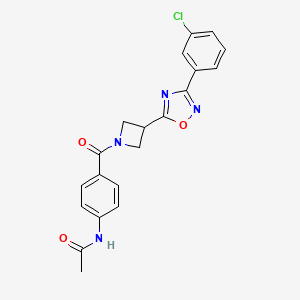
![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)

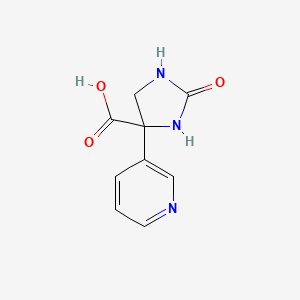
![Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2962981.png)
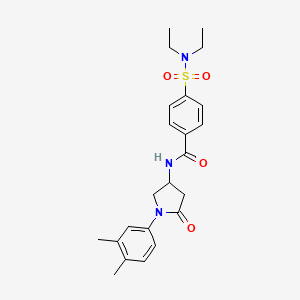


![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2962986.png)
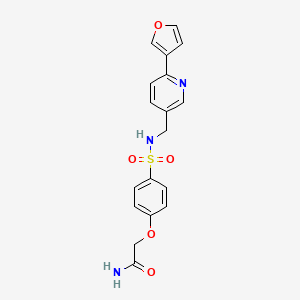
![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2962988.png)